molecular formula C20H25N3O2 B3835779 N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide

N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide

Cat. No. B3835779
M. Wt: 339.4 g/mol
InChI Key: HYORXANMYBYMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a piperazine derivative that has been synthesized for various research purposes, including its use as a potential drug candidate for treating various diseases.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MPAA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
MPAA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. MPAA has also been shown to have anticonvulsant properties and can reduce seizure activity in animal models. Additionally, MPAA has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAA in lab experiments is its potential therapeutic applications. MPAA has been shown to have a wide range of pharmacological effects, making it a versatile compound for various research purposes. However, one of the limitations of using MPAA is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of MPAA is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on MPAA. One potential direction is to further investigate its potential use in treating various psychiatric disorders. Additionally, future research could focus on understanding the exact mechanism of action of MPAA and identifying potential targets for therapeutic intervention. Another potential direction is to investigate the potential use of MPAA in combination with other compounds for treating various diseases. Overall, MPAA is a promising compound that has the potential to be used in various therapeutic applications.

Scientific Research Applications

MPAA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. MPAA has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, MPAA has been shown to have antitumor activity in various cancer cell lines.

properties

IUPAC Name

N-[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16(24)21-18-5-3-17(4-6-18)15-22-11-13-23(14-12-22)19-7-9-20(25-2)10-8-19/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYORXANMYBYMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.